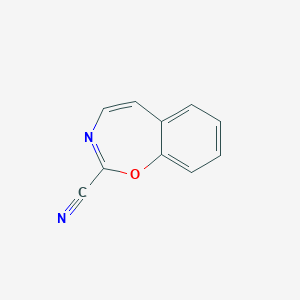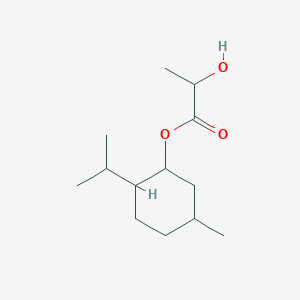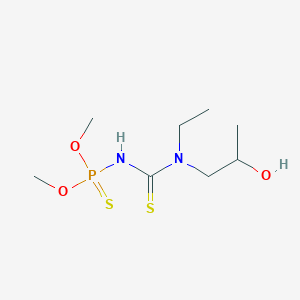
3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea, commonly known as DEMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEMPT belongs to the class of organophosphorus compounds and is known to possess unique properties that make it useful in various fields of research.
Mécanisme D'action
The mechanism of action of DEMPT involves the formation of a covalent bond between the compound and the active site of acetylcholinesterase. This bond prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. As a result, the accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of the nervous system, which can cause convulsions and other neurological symptoms.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DEMPT depend on the concentration of the compound and the duration of exposure. At low concentrations, DEMPT has been found to enhance the release of acetylcholine, which can improve cognitive function. However, at high concentrations, DEMPT can cause irreversible inhibition of acetylcholinesterase, leading to severe neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DEMPT in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes in the body. This specificity makes DEMPT a valuable tool for studying the role of acetylcholinesterase in various biological processes. However, the use of DEMPT in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on DEMPT. One area of interest is the development of new derivatives of the compound that exhibit greater selectivity and potency against acetylcholinesterase. Another area of focus is the investigation of the anti-tumor activity of DEMPT and its potential use in cancer treatment. Additionally, further studies are needed to explore the potential neuroprotective effects of DEMPT and its possible applications in the treatment of neurological disorders.
Méthodes De Synthèse
DEMPT can be synthesized through a series of chemical reactions involving the condensation of ethyl isothiocyanate and 2-hydroxypropylamine, followed by the addition of dimethyl phosphorochloridothioate. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DEMPT has been widely used in scientific research for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The inhibition of this enzyme has been linked to several neurological disorders, including Alzheimer's disease. DEMPT has also been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells.
Propriétés
Numéro CAS |
15918-04-4 |
|---|---|
Nom du produit |
3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea |
Formule moléculaire |
C8H19N2O3PS2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3-dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea |
InChI |
InChI=1S/C8H19N2O3PS2/c1-5-10(6-7(2)11)8(15)9-14(16,12-3)13-4/h7,11H,5-6H2,1-4H3,(H,9,15,16) |
Clé InChI |
YRVAFQUBJSGTBM-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC(C)O)C(=NP(=S)(OC)OC)S |
SMILES |
CCN(CC(C)O)C(=S)NP(=S)(OC)OC |
SMILES canonique |
CCN(CC(C)O)C(=S)NP(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



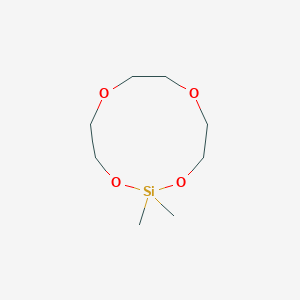
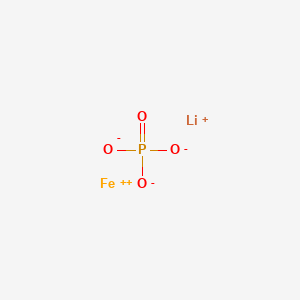
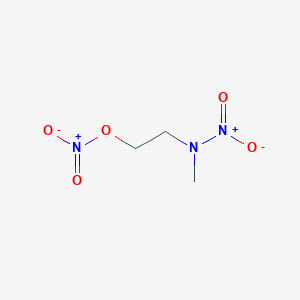
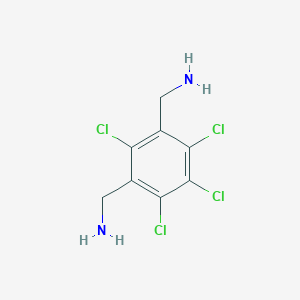
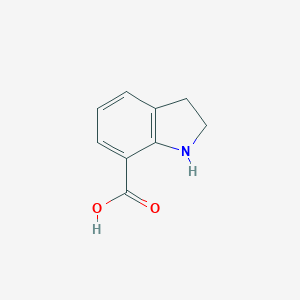
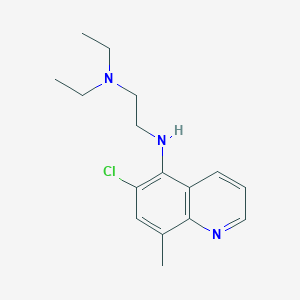
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
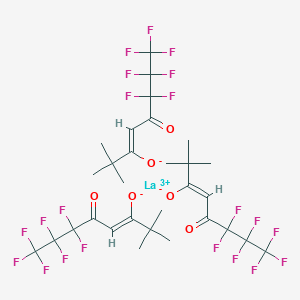
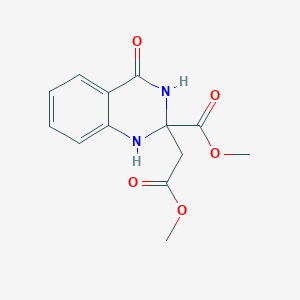


![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
